2-(Trifluoromethyl)morpholine
Overview
Description
“2-(Trifluoromethyl)morpholine” is a fluorinated organic compound with the molecular formula C5H8F3NO . It is also known as “TFMM”. There are also hydrochloride versions of this compound, such as “(2R)-2-(trifluoromethyl)morpholine hydrochloride” with a molecular weight of 191.58 .
Synthesis Analysis
The synthesis of morpholines, including 2-(Trifluoromethyl)morpholine, has been a topic of interest in recent years . A common method for the preparation of morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . This method has been used to synthesize various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs .
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)morpholine can be represented by the InChI code 1S/C5H8F3NO.ClH/c6-5(7,8)4-3-9-1-2-10-4;/h4,9H,1-3H2;1H/t4-;/m1./s1
. The molecular weight of the hydrochloride version of this compound is 191.58 .
Chemical Reactions Analysis
The trifluoromethyl group in 2-(Trifluoromethyl)morpholine can participate in various chemical reactions. Recent advances in transition metal-mediated trifluoromethylation reactions have shown the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries .
- The major use of TFMP derivatives is in the protection of crops from pests .
- More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
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Synthesis of Crop-Protection Products
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FDA-Approved Drugs
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FDA-Approved Drugs
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Transition Metal-Mediated Trifluoromethylation Reactions
- The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
- This review aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
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Synthesis of Specific Compounds
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FDA-Approved Drugs
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One-Pot Synthesis of Trifluoromethyl Amines
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Rapid Access to Diverse, Trifluoromethyl-Substituted Alkenes
- Two complementary strategies were envisioned: (1) employment of cores with α-trifluoromethyl-β-silyl alcohols as “masked” trifluoromethyl alkenes, thus allowing molecular complexity to be installed without incurring undesired side reactions of the alkene; (2) utilization of a solid, bench-stable organotrifluoroborate reagent for rapid .
properties
IUPAC Name |
2-(trifluoromethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAZCYUQNNFOKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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